cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride: is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.64 g/mol . It is a white to yellow solid, often used in research and development due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methoxymethylamine with a cyclobutanone derivative, followed by hydrochloric acid treatment to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, amines, and alcohols.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclobutan-1-amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural features make it suitable for the development of drugs targeting specific biological pathways.

Case Study: Histamine H3 Receptor Ligands

Research indicates that compounds similar to this compound may act as ligands for histamine H3 receptors. These receptors are implicated in various neurological disorders, and modulating their activity could provide therapeutic benefits for conditions such as schizophrenia and cognitive deficits associated with Alzheimer's disease .

Enzyme Inhibition

Recent studies have suggested that this compound may function as an enzyme inhibitor. This characteristic is particularly valuable in developing treatments for metabolic disorders where enzyme regulation is crucial.

Research Findings

- Enzyme Targeting : Preliminary investigations have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to new treatments for obesity and diabetes.

- Mechanism of Action : The exact mechanism by which this compound exerts its inhibitory effects on enzymes is still under investigation. However, its ability to interact with active sites of target enzymes suggests a competitive inhibition model.

Synthetic Organic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its unique cyclobutane structure allows for the synthesis of more complex molecules through various chemical reactions.

Synthetic Pathways

- Alkyne Cyclotrimerization : The compound can be utilized in regioselective alkyne cyclotrimerizations, facilitating the construction of hexasubstituted benzenoids, which are valuable intermediates in organic synthesis .

- Amine Derivatives : The amine functionality allows for further derivatization, enabling the synthesis of various derivatives that may possess enhanced biological activity or novel properties .

Mechanism of Action

The mechanism of action of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

- cis-3-(Methoxymethyl)cyclobutan-1-amine

- trans-3-(Methoxymethyl)cyclobutan-1-amine

- 3-(Methoxymethyl)cyclobutan-1-amine hydrochloride

Uniqueness: cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is unique due to its specific cis-configuration, which can lead to different chemical and biological properties compared to its trans-isomer or other related compounds. This configuration can influence its reactivity, stability, and interaction with biological targets .

Biological Activity

Cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a cyclobutane derivative that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structural features, particularly the cis configuration and the presence of both an amine and a methoxymethyl group, suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

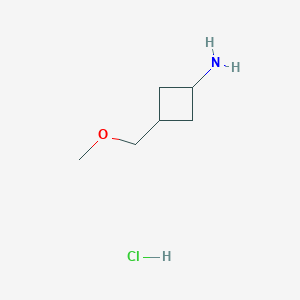

The chemical structure of this compound can be represented as follows:

This compound's distinctive features include:

- Cis Configuration : Influences its reactivity and interaction with biological targets.

- Functional Groups : The presence of the amine and methoxymethyl groups enhances its potential for diverse biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, resulting in various biological effects. The exact pathways depend on the specific biological context in which the compound is applied.

1. Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties:

- Drug Development : It serves as a precursor in the synthesis of novel pharmacological agents targeting specific metabolic pathways.

- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for certain enzymes, potentially useful in treating metabolic disorders .

2. Biological Research

In biological studies, this compound is utilized to explore the effects of cyclobutane derivatives on various biological systems:

- Model Compound : It acts as a model for understanding similar structural behaviors in biological environments.

- Enzyme Interaction Studies : Research has shown its ability to bind to enzymes, influencing their activity and metabolic pathways.

Case Studies

Several studies have highlighted the biological activity of this compound:

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that it could effectively inhibit enzyme activity, leading to altered metabolic rates in vitro. This suggests potential applications in metabolic disease treatment .

Case Study 2: Drug Development

Research focused on using this compound as a building block for synthesizing arginase inhibitors. The synthesized compounds demonstrated significant inhibitory activity against arginase, showcasing the compound’s utility in drug discovery efforts aimed at treating conditions like cancer and cardiovascular diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with related compounds is essential:

| Compound Name | Configuration | Biological Activity |

|---|---|---|

| cis-3-(Methoxymethyl)cyclobutan-1-amine HCl | Cis | Potential enzyme inhibitor; drug precursor |

| trans-3-(Methoxymethyl)cyclobutan-1-amine HCl | Trans | Different reactivity; less studied |

| 3-(Methoxymethyl)cyclobutan-1-amine HCl | No configuration | Basic model compound; limited applications |

This table illustrates how the cis configuration contributes to distinct biological activities compared to its trans counterpart.

Properties

IUPAC Name |

3-(methoxymethyl)cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOZIOTYBDBDFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.